molecular formula C11H9ClN2O2S B3037416 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime CAS No. 478032-46-1

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime

Cat. No. B3037416
CAS RN: 478032-46-1
M. Wt: 268.72 g/mol
InChI Key: ZXOGENNHLASRMW-LHHJGKSTSA-N
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Description

  • Molecular Weight : 254.72 g/mol .

Scientific Research Applications

Molecular Structure and Interaction Studies

  • Crystallographic and Electronic Structure Studies : Oxime ether derivatives, including those structurally similar to 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime, have been synthesized and analyzed for their crystal structures, molecular geometries, and electronic structures. These compounds exhibit complex intermolecular interactions, forming various structural architectures, and the electronic structures of these molecules have been detailed, shedding light on their potential applications in material science or molecular engineering (Dey et al., 2017).

Biological Activity and Antimicrobial Studies

  • Antibacterial Activity : Certain derivatives containing thiazole and benzo[d]thiazole structures have shown significant antibacterial properties. These compounds, with chloro substituents and additional groups like methoxy, have been particularly noted for their higher toxicity against various bacteria, indicating potential applications in developing new antibacterial agents (Uma et al., 2017).
  • Antimicrobial Potency : Compounds with structures involving methyl, chloro, methoxy, and other groups attached to a thiazole core have demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial effectiveness of these compounds has often been compared favorably with reference drugs, suggesting their relevance in pharmaceutical research (Liaras et al., 2011).

Catalytic and Oxidation Applications

  • Catalysis and Oxidation Processes : A compound structurally related to 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime, specifically involving a thiazole-hydrazone ligand, has been encapsulated in zeolite Y and demonstrated significant efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This illustrates the potential of such compounds in catalytic processes and organic synthesis (Ghorbanloo & Alamooti, 2017).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for safety precautions, handling, and storage guidelines .

properties

IUPAC Name

(NE)-N-[[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-11-13-6-10(17-11)7-16-9-3-1-2-8(4-9)5-14-15/h1-6,15H,7H2/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOGENNHLASRMW-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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